AMP-PCP

Beschreibung

do not confuse with alpha,beta-methyleneadenosine 5'-triphosphate

Structure

3D Structure

Eigenschaften

IUPAC Name |

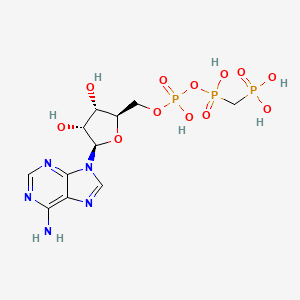

[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]methylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N5O12P3/c12-9-6-10(14-2-13-9)16(3-15-6)11-8(18)7(17)5(27-11)1-26-31(24,25)28-30(22,23)4-29(19,20)21/h2-3,5,7-8,11,17-18H,1,4H2,(H,22,23)(H,24,25)(H2,12,13,14)(H2,19,20,21)/t5-,7-,8-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFZTZBNSLXELAL-IOSLPCCCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(CP(=O)(O)O)O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(CP(=O)(O)O)O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N5O12P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80956172 | |

| Record name | 9-[5-O-(Hydroxy{[hydroxy(phosphonomethyl)phosphoryl]oxy}phosphoryl)pentofuranosyl]-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80956172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

505.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3469-78-1 | |

| Record name | β,γ-Methylene ATP | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3469-78-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5'-Adenylyl (beta,gamma-methylene)diphosphonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003469781 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-[5-O-(Hydroxy{[hydroxy(phosphonomethyl)phosphoryl]oxy}phosphoryl)pentofuranosyl]-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80956172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Adenosine 5'-monophosphate, monoanhydride with (phosphonomethyl)phosphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.397 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Core Mechanism of Action of Phencyclidine (PCP): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phencyclidine (PCP), a dissociative anesthetic, exerts its profound pharmacological effects primarily through the non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor, a critical component of excitatory neurotransmission in the central nervous system. This guide provides a detailed examination of the molecular mechanisms underlying PCP's interaction with the NMDA receptor and other neural targets, supported by quantitative data, experimental protocols, and visual representations of the involved signaling pathways.

Primary Mechanism of Action: Non-Competitive Antagonism of the NMDA Receptor

Phencyclidine's principal mechanism of action is the blockade of the ion channel of the NMDA receptor. The NMDA receptor is a ligand-gated ion channel that, upon activation, allows the influx of cations, most notably Ca2+, into the neuron. This calcium influx is a critical trigger for numerous downstream signaling cascades involved in synaptic plasticity, learning, and memory.

PCP exhibits a "use-dependent" or "open-channel" blockade. This means that for PCP to exert its inhibitory effect, the NMDA receptor channel must first be opened by the binding of both glutamate and a co-agonist (glycine or D-serine) to their respective sites on the receptor complex. Once the channel is open, PCP can enter the ion pore and bind to a specific site, often referred to as the "PCP binding site," which is located within the channel lumen. This binding physically obstructs the passage of ions, effectively preventing neuronal depolarization and the subsequent intracellular signaling events. This mechanism is classified as non-competitive antagonism because PCP does not compete with glutamate or glycine for their binding sites.

Secondary Pharmacological Targets

While the NMDA receptor is the primary target, PCP also interacts with other neurotransmitter systems, which contributes to its complex pharmacological profile. Notably, PCP has been shown to inhibit the reuptake of dopamine, and to a lesser extent, serotonin and norepinephrine, by interacting with a high-affinity site known as PCP site 2, which may be an allosteric site on monoamine transporters.[1] Additionally, PCP displays affinity for sigma receptors, particularly the σ2 subtype.

Quantitative Pharmacological Data

The following tables summarize the binding affinities (Ki), dissociation constants (Kd), and functional inhibitory concentrations (IC50) of phencyclidine and related compounds at various receptors and transporters.

| Ligand | Receptor/Site | Preparation | Radioligand | Ki (nM) | Reference |

| Phencyclidine (PCP) | NMDA Receptor (PCP Site 1) | Rat Brain Membranes | [3H]TCP | 31 | [2] |

| Phencyclidine (PCP) | NMDA Receptor (Dizocilpine site) | 56 sites binding assay | [3H]Dizocilpine (MK-801) | 59 | [3] |

| Phencyclidine (PCP) | PCP Site 2 | Guinea Pig Brain Membranes | [3H]TCP | 46.5 | [4] |

| Phencyclidine (PCP) | σ2 Receptor (PC12) | 56 sites binding assay | - | 136 | [3] |

| Phencyclidine (PCP) | Serotonin Transporter (SERT) | 56 sites binding assay | - | 2,234 | [3] |

| Phencyclidine (PCP) | Dopamine Transporter (DAT) | 56 sites binding assay | - | >10,000 | [3] |

| Phencyclidine (PCP) | Norepinephrine Transporter (NET) | 56 sites binding assay | - | >10,000 | [3] |

| Phencyclidine (PCP) | D2 Receptor | 56 sites binding assay | - | >10,000 | [3] |

| Phencyclidine (PCP) | σ1 Receptor | 56 sites binding assay | - | >10,000 | [3] |

| Phencyclidine (PCP) | Opioid Receptors (μ, δ, κ) | 56 sites binding assay | - | >10,000 | [3] |

| Ligand | Parameter | Preparation | IC50 (nM) | Reference |

| Phencyclidine (PCP) | Inhibition of [3H]Dopamine Uptake | Rat Striatal Synaptosomes | 347 | [1] |

| Phencyclidine (PCP) | Inhibition of [3H]Serotonin Uptake | Rat Brain Synaptosomes | 1424 | [1] |

| Ligand | Parameter | Preparation | Kd (nM) | Reference |

| [3H]Phencyclidine | Dissociation Constant | Rat Brain Sections | 46 | [5] |

| [3H]Phencyclidine | High-affinity Dissociation Constant | Rat Brain Synaptosomes | 60 | [6] |

| [3H]TCP | Dissociation Constant (Site 1) | Guinea Pig Brain Membranes | 14.1 | [4] |

Experimental Protocols

Radioligand Binding Assay for the NMDA Receptor PCP Site

This protocol describes a method for determining the binding affinity of a test compound for the PCP site on the NMDA receptor using [3H]MK-801, a high-affinity ligand for this site.[3][7][8]

Materials:

-

Buffer: 50 mM Tris-HCl, pH 7.4

-

Radioligand: [3H]MK-801 (specific activity ~20-30 Ci/mmol)

-

Non-specific binding determination: 10 µM unlabeled MK-801 or 400 µM Phencyclidine (PCP)[9]

-

Membrane Preparation: Crude synaptic membranes from rat cerebral cortex or hippocampus.

-

Filtration: Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine (PEI).

-

Scintillation vials and scintillation cocktail.

-

96-well plates.

-

Harvester and liquid scintillation counter.

Procedure:

-

Membrane Preparation:

-

Homogenize rat cerebral cortices in ice-cold 50 mM Tris-HCl buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

-

Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C.

-

Wash the resulting pellet by resuspension in fresh buffer and repeat the centrifugation step three times.

-

Resuspend the final pellet in buffer to a protein concentration of approximately 1 mg/mL.

-

-

Binding Assay:

-

In a 96-well plate, add the following to each well for a final volume of 250 µL:

-

150 µL of membrane preparation.

-

50 µL of buffer or competing test compound at various concentrations.

-

50 µL of [3H]MK-801 (final concentration ~5 nM).

-

-

For total binding, add buffer instead of a competing compound.

-

For non-specific binding, add 10 µM unlabeled MK-801.

-

Incubate the plate at 25°C for 180 minutes with gentle agitation.[8]

-

-

Filtration and Counting:

-

Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.

-

Quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 of the test compound by non-linear regression analysis of the competition binding data.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Whole-Cell Patch-Clamp Electrophysiology for Measuring NMDA Receptor Antagonism

This protocol outlines a method for measuring NMDA receptor-mediated currents in cultured neurons or brain slices and assessing their blockade by PCP.[10]

Materials:

-

Artificial Cerebrospinal Fluid (aCSF) (in mM): 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, and 10 glucose, bubbled with 95% O2/5% CO2.

-

Intracellular Solution (in mM): 130 Cs-Gluconate, 10 HEPES, 10 BAPTA, 4 Mg-ATP, 0.4 Na-GTP, adjusted to pH 7.2 with CsOH.

-

NMDA Receptor Agonists: NMDA (e.g., 100 µM) and Glycine (e.g., 10 µM).

-

AMPA Receptor Antagonist: e.g., 10 µM CNQX.

-

GABAA Receptor Antagonist: e.g., 10 µM Picrotoxin.

-

Test Compound: Phencyclidine (PCP) at various concentrations.

-

Patch-clamp amplifier, micromanipulator, and data acquisition system.

-

Borosilicate glass pipettes (3-7 MΩ resistance).

Procedure:

-

Preparation:

-

Prepare brain slices or neuronal cultures and place them in the recording chamber continuously perfused with aCSF.

-

Add CNQX and picrotoxin to the aCSF to block AMPA and GABAA receptor-mediated currents, respectively.

-

Pull recording pipettes and fill them with the intracellular solution.

-

-

Establishing Whole-Cell Configuration:

-

Approach a neuron with the recording pipette while applying positive pressure.

-

Form a giga-ohm seal between the pipette tip and the cell membrane.

-

Rupture the membrane patch with gentle suction to achieve the whole-cell configuration.

-

-

Recording NMDA Receptor Currents:

-

Clamp the neuron at a holding potential of -70 mV.

-

Apply NMDA and glycine to the cell using a local perfusion system to evoke an inward current.

-

To observe the voltage-dependent Mg2+ block, currents can be measured at various holding potentials.

-

-

Application of Phencyclidine:

-

After obtaining a stable baseline of NMDA-evoked currents, co-apply PCP with the NMDA/glycine solution.

-

Record the reduction in the amplitude of the NMDA receptor-mediated current in the presence of PCP.

-

Wash out PCP to observe the recovery of the current.

-

Repeat with different concentrations of PCP to generate a dose-response curve.

-

-

Data Analysis:

-

Measure the peak amplitude of the NMDA-evoked currents in the absence and presence of each concentration of PCP.

-

Calculate the percentage of inhibition for each concentration.

-

Determine the IC50 value by fitting the dose-response data to a sigmoidal function.

-

Visualizations

Signaling Pathways

The blockade of Ca2+ influx through the NMDA receptor by PCP disrupts numerous downstream signaling cascades. A key pathway affected is the one involving Calcium/Calmodulin-dependent Protein Kinase II (CaMKII), which is crucial for synaptic plasticity.

References

- 1. researchgate.net [researchgate.net]

- 2. [3H](+)MK801 radioligand binding assay at the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The psychotomimetic drug phencyclidine labels two high affinity binding sites in guinea pig brain: evidence for N-methyl-D-aspartate-coupled and dopamine reuptake carrier-associated phencyclidine binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Properties of the phencyclidine (PCP) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phencyclidine in nanomolar concentrations binds to synaptosomes and blocks certain potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 8. Mechanism of NMDA receptor channel block by MK-801 and memantine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

AMP-PCP: A Comprehensive Technical Guide for Researchers

An In-depth Exploration of Adenosine 5'-(β,γ-methylenetriphosphate) as a Non-Hydrolyzable ATP Analog in Scientific Research

Introduction

Adenosine 5'-(β,γ-methylenetriphosphate), commonly known as AMP-PCP, is a potent and widely utilized tool in biochemistry and pharmacology. As a non-hydrolyzable analog of adenosine triphosphate (ATP), it serves as a competitive inhibitor for a vast array of ATP-dependent enzymes. By mimicking the binding of ATP without undergoing cleavage of the β-γ phosphoanhydride bond, this compound effectively "freezes" enzymes in an ATP-bound state. This unique characteristic allows researchers to dissect the intricate mechanisms of ATP-dependent processes, stabilize specific protein conformations for structural analysis, and elucidate complex signaling pathways. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative binding data, detailed experimental protocols, and its application in understanding cellular signaling.

Core Concepts: Chemical Structure and Mechanism of Action

The key to this compound's function lies in its chemical structure. The oxygen atom that bridges the β and γ phosphate groups in ATP is replaced by a methylene (-CH₂-) group in this compound.[1] This substitution creates a stable carbon-phosphorus bond that is resistant to enzymatic hydrolysis by ATPases and kinases.[1] Consequently, while this compound can bind to the ATP-binding pocket of an enzyme, it cannot be used as an energy source for catalysis, effectively acting as a competitive inhibitor.[2][3] This allows researchers to isolate and study the pre-hydrolysis or ATP-bound state of enzymes.[1][2]

Mechanism of Competitive Inhibition by this compound

Mechanism of this compound as a competitive inhibitor of ATP.

Quantitative Data on this compound Interactions

The affinity of this compound for various proteins is a critical parameter in experimental design. The dissociation constant (Kd), inhibition constant (Ki), and the half-maximal inhibitory concentration (IC50) are key metrics used to quantify these interactions. Below is a summary of reported values for a selection of proteins.

| Protein Family | Protein | Ligand | Parameter | Value (µM) | Organism/System |

| Chaperones | Hsp90 (N-terminal domain) | This compound | Kd | 3.8 | Human |

| Enzymes | Glutamine Synthetase | This compound | Kd | 667 | Bacillus subtilis |

| ATPases | Na+/K+-ATPase (E1 form) | This compound | K(1/2) | 180 | - |

| Kinases | p38 MAP Kinase α | Mgthis compound | Kd | - | Human |

| Ion Channels | CFTR | This compound | - | No detectable interaction | Mouse L cells |

| Motor Proteins | Kinesin-5 | This compound | - | Used in comparative studies | Human |

| Motor Proteins | Myosin | This compound | Ki | 130 (for a disulfide analog) | Bovine cardiac |

Note: The available quantitative data for this compound is distributed across various studies with different experimental conditions. The values presented here are for comparative purposes. Researchers should consult the primary literature for specific experimental details.

Experimental Protocols

The utility of this compound is best demonstrated through its application in various experimental techniques. Below are detailed methodologies for key experiments where this compound is frequently employed.

Co-crystallization of a Protein with this compound for Structural Studies

This protocol outlines the general steps for obtaining protein-ligand complex crystals for X-ray crystallography.

Objective: To determine the three-dimensional structure of a protein in its ATP-bound conformation.

Materials:

-

Purified protein of interest (at least 95% purity)

-

This compound sodium salt

-

Crystallization screening kits

-

Appropriate buffers and precipitants

-

Cryoprotectant solution

-

X-ray diffraction equipment

Methodology:

-

Protein and Ligand Preparation:

-

Concentrate the purified protein to a suitable concentration for crystallization (typically 5-25 mg/mL) in a low ionic strength buffer.[4]

-

Prepare a stock solution of this compound (e.g., 100 mM) in a compatible buffer.

-

-

Complex Formation:

-

Mix the protein and this compound at a molar ratio that ensures saturation of the ATP-binding site. A 1:10 to 1:100 protein-to-ligand molar ratio is a common starting point.

-

Incubate the mixture on ice for at least 30 minutes to allow for complex formation.

-

-

Crystallization Screening:

-

Set up crystallization trials using the vapor diffusion method (sitting or hanging drop).

-

Pipette a small volume (e.g., 1 µL) of the protein-AMP-PCP complex and mix it with an equal volume of the reservoir solution from a crystallization screen.

-

Incubate the crystallization plates at a constant temperature (e.g., 4°C or 20°C) and monitor for crystal growth over several days to weeks.

-

-

Crystal Harvesting and Data Collection:

-

Once suitable crystals have grown, carefully transfer them to a cryoprotectant solution to prevent ice formation during freezing.

-

Flash-cool the crystals in liquid nitrogen.

-

Collect X-ray diffraction data at a synchrotron source.

-

Workflow for Protein Co-crystallization with this compound

Co-crystallization workflow with this compound.

Isothermal Titration Calorimetry (ITC) to Determine Binding Affinity

ITC is a powerful technique to directly measure the thermodynamic parameters of binding interactions.

Objective: To determine the dissociation constant (Kd), binding enthalpy (ΔH), and stoichiometry (n) of this compound binding to a protein.

Materials:

-

Isothermal titration calorimeter

-

Purified protein of interest

-

This compound

-

Dialysis buffer

Methodology:

-

Sample Preparation:

-

Dialyze the purified protein and the this compound solution against the same buffer to minimize heat changes due to buffer mismatch.

-

Determine the accurate concentrations of the protein and this compound.

-

-

ITC Experiment Setup:

-

Fill the sample cell of the calorimeter with the protein solution (e.g., 10-100 µM).

-

Fill the injection syringe with the this compound solution (typically 10-20 times the protein concentration).

-

-

Titration:

-

Perform a series of small, sequential injections of the this compound solution into the protein-containing cell while monitoring the heat released or absorbed.

-

Allow the system to reach equilibrium between each injection.

-

-

Data Analysis:

-

Integrate the heat-per-injection data to generate a binding isotherm.

-

Fit the binding isotherm to a suitable binding model (e.g., one-site binding model) to extract the Kd, ΔH, and n.

-

Stopped-Flow Kinetics to Study Enzyme Dynamics

Stopped-flow spectroscopy allows for the measurement of rapid kinetic events that occur on the millisecond timescale.

Objective: To measure the rates of conformational changes or ligand binding/dissociation in an ATP-dependent enzyme upon interaction with this compound.

Materials:

-

Stopped-flow spectrophotometer or spectrofluorometer

-

Purified enzyme

-

This compound

-

Reporter molecule (e.g., a fluorescently labeled nucleotide or a protein with an intrinsic fluorescent signal that changes upon binding)

Methodology:

-

Reagent Preparation:

-

Prepare solutions of the enzyme and this compound in separate syringes of the stopped-flow apparatus. One of the solutions should contain the reporter molecule.

-

-

Rapid Mixing:

-

Rapidly mix the contents of the two syringes. The mixing dead time is typically in the low millisecond range.

-

-

Data Acquisition:

-

Monitor the change in the optical signal (absorbance or fluorescence) as a function of time immediately after mixing.

-

Collect data for a sufficient duration to capture the entire kinetic transient.

-

-

Data Analysis:

-

Fit the kinetic traces to appropriate exponential equations to determine the observed rate constants (k_obs).

-

By varying the concentration of this compound, the binding and dissociation rate constants can be determined.

-

Visualization of Signaling Pathways and Experimental Workflows

This compound is an invaluable tool for dissecting signaling pathways by blocking ATP-dependent steps.

Investigating Purinergic Receptor Signaling

Purinergic receptors are a class of cell surface receptors that are activated by extracellular nucleotides, including ATP. This compound can be used to differentiate between receptor activation that requires ATP hydrolysis and that which only requires nucleotide binding. For example, in smooth muscle, the relative potencies of ATP, this compound, and its stereoisomer L-AMP-PCP have been used to characterize different subtypes of purinergic receptors.[5][6]

Hypothetical Purinergic Signaling Pathway

This compound in studying purinergic receptor signaling.

Conclusion

This compound remains an indispensable tool for researchers across various disciplines. Its ability to act as a stable mimic of ATP allows for the detailed investigation of the structure, function, and regulation of a vast number of ATP-dependent enzymes and processes. From trapping enzymatic intermediates for high-resolution structural studies to dissecting the kinetics of motor proteins and elucidating complex signaling cascades, this compound provides a versatile and powerful approach to understanding the fundamental roles of ATP in biology. As new research questions emerge, the creative application of this classic ATP analog will undoubtedly continue to yield critical insights into the molecular machinery of life.

References

- 1. rupress.org [rupress.org]

- 2. On the Mechanism of MgATP-dependent Gating of CFTR Cl− Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anion Conduction by CFTR: Mechanisms and Models - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Use of Stopped-Flow Fluorescence and Labeled Nucleotides to Analyze the ATP Turnover Cycle of Kinesins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Pharmacological effects of L-AMP-PCP on ATP receptors in smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking Cellular Energetics: A Technical Guide to the Biochemical Properties of AMP-PCP

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine 5'-(β,γ-methylenetriphosphate), commonly known as AMP-PCP, is a non-hydrolyzable analog of adenosine triphosphate (ATP) that has become an indispensable tool in biochemistry and pharmacology. Its unique structural feature, the substitution of an oxygen atom with a methylene group between the β and γ phosphates, renders it resistant to cleavage by ATPases and other ATP-dependent enzymes. This property allows researchers to "freeze" enzymatic cycles, stabilize specific protein conformations, and probe the intricate mechanisms of ATP-dependent processes without the confounding variable of hydrolysis. This in-depth technical guide explores the core biochemical properties of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of its application in elucidating complex signaling pathways.

Core Biochemical Properties of this compound

This compound functions as a competitive inhibitor for many ATP-dependent enzymes. By binding to the ATP-binding pocket, it mimics the pre-hydrolysis state of the enzyme-substrate complex. This allows for the detailed structural and functional characterization of these transient states, which are often difficult to capture with the natural substrate, ATP.

Chemical Structure

The key structural modification in this compound is the replacement of the scissile P-O-P bond between the β and γ phosphates of ATP with a stable P-C-P bond. This methylene bridge is not susceptible to enzymatic hydrolysis, making this compound a potent tool for studying ATP-dependent processes.

Data Presentation: Quantitative Analysis of this compound Interactions

The following tables summarize the binding affinities (dissociation constant, Kd), inhibition constants (Ki), and half-maximal inhibitory concentrations (IC50) of this compound for a variety of proteins. These values are crucial for designing experiments and interpreting results.

Table 1: Dissociation Constants (Kd) of this compound for Various Proteins

| Protein | Organism | Method | Kd (µM) | Reference |

| Heat Shock Protein 90 (Hsp90) | Homo sapiens | Surface Plasmon Resonance | 3.8 | [1][2] |

| DnaB Helicase | Escherichia coli | NMR Spectroscopy | Not specified | [1] |

| Myosin Va | Gallus gallus | Not specified | 9 | [3] |

Table 2: Inhibition Constants (Ki) of this compound for Various Enzymes

| Enzyme | Organism | Inhibition Type | Ki (µM) | Reference |

| p38 MAP Kinase α | Homo sapiens | Mixed | 187.4 (with respect to ATF2) | Not specified |

| Myosin II | Dictyostelium discoideum | Competitive | 130 | Not specified |

Table 3: Half-Maximal Inhibitory Concentrations (IC50) of this compound

| Enzyme/Process | Organism/System | IC50 (µM) | Reference |

| Cancer Cell Lines (AMP-001, -002, -003) | Homo sapiens | 0.1 - 100 | [4][5] |

| Terpene Cytotoxicity Assay | Leishmania amazonensis | 0.008 - 4.697 mM | [6] |

Experimental Protocols

Detailed methodologies are essential for the successful application of this compound in research. Below are representative protocols for key experiments used to characterize its biochemical properties.

Isothermal Titration Calorimetry (ITC) for Measuring Binding Affinity

ITC directly measures the heat changes that occur upon the binding of a ligand (this compound) to a macromolecule (e.g., an ATPase or kinase), allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

Materials:

-

Purified protein of interest in a suitable buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, pH 7.5).

-

This compound solution in the same buffer.

-

Isothermal titration calorimeter.

Procedure:

-

Sample Preparation:

-

Thoroughly dialyze the protein against the experimental buffer to ensure a perfect match.

-

Prepare a concentrated stock solution of this compound in the same dialysis buffer.

-

Degas both the protein and this compound solutions immediately before the experiment to prevent bubble formation.

-

Accurately determine the concentrations of both the protein and this compound.

-

-

ITC Experiment:

-

Load the protein solution into the sample cell of the calorimeter.

-

Load the this compound solution into the injection syringe.

-

Set the experimental temperature (e.g., 25°C).

-

Perform a series of small injections (e.g., 2-5 µL) of the this compound solution into the protein solution, allowing the system to reach equilibrium after each injection.

-

Record the heat change associated with each injection.

-

-

Data Analysis:

-

Integrate the heat peaks from each injection.

-

Plot the integrated heat per mole of injectant against the molar ratio of this compound to protein.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.

-

Fourier-Transform Infrared (FTIR) Spectroscopy for Studying Conformational Changes

FTIR spectroscopy is a powerful technique for probing the secondary structure of proteins and detecting conformational changes upon ligand binding. By analyzing the amide I and amide II bands of the protein's infrared spectrum, researchers can gain insights into how this compound binding affects the protein's structure.[7][8][9]

Materials:

-

Purified protein of interest.

-

This compound.

-

D2O-based buffer.

-

FTIR spectrometer with an appropriate sample cell (e.g., transmission cell or Attenuated Total Reflectance (ATR) crystal).

Procedure:

-

Sample Preparation:

-

Lyophilize the purified protein to remove all water.

-

Re-dissolve the protein in a D2O-based buffer to exchange labile protons for deuterium. This minimizes the interference from water's strong IR absorbance in the amide I region.

-

Prepare a concentrated solution of this compound in the same D2O buffer.

-

-

FTIR Measurement:

-

Acquire a background spectrum of the D2O buffer.

-

Acquire the FTIR spectrum of the protein solution.

-

Add a specific concentration of this compound to the protein solution and acquire the spectrum of the protein-AMP-PCP complex.

-

-

Data Analysis:

-

Subtract the buffer spectrum from the protein and protein-ligand spectra.

-

Analyze the amide I band (typically 1600-1700 cm⁻¹) for changes in peak position, shape, and intensity.

-

Deconvolution of the amide I band can be performed to quantify the proportions of different secondary structural elements (α-helix, β-sheet, etc.).

-

Enzyme Kinetics Assay to Determine Inhibition Mechanism

Enzyme kinetics assays are fundamental for determining the inhibitory mechanism of this compound on a specific enzyme. By measuring the reaction rate at various substrate and inhibitor concentrations, one can determine whether the inhibition is competitive, non-competitive, or uncompetitive.

Materials:

-

Purified enzyme of interest.

-

Substrate for the enzyme.

-

This compound.

-

Assay buffer.

-

A method to detect the product formation or substrate consumption (e.g., spectrophotometer, plate reader).

Procedure:

-

Assay Setup:

-

Prepare a series of dilutions of the substrate and this compound in the assay buffer.

-

Set up a matrix of reactions in a microplate or cuvettes, varying the concentrations of both the substrate and this compound. Include control reactions with no inhibitor.

-

-

Enzyme Reaction:

-

Initiate the reactions by adding a fixed amount of the enzyme to each well or cuvette.

-

Monitor the reaction progress over time by measuring the change in absorbance or fluorescence.

-

-

Data Analysis:

-

Calculate the initial reaction velocities (v₀) from the linear portion of the progress curves.

-

Create a Lineweaver-Burk plot (1/v₀ vs. 1/[Substrate]) for each concentration of this compound.

-

Analyze the pattern of the lines to determine the mode of inhibition. For competitive inhibition, the lines will intersect on the y-axis. For non-competitive inhibition, the lines will intersect on the x-axis. For uncompetitive inhibition, the lines will be parallel.

-

The Ki can be determined from replots of the slopes or y-intercepts of the Lineweaver-Burk plot against the inhibitor concentration.

-

Mandatory Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows where this compound is a critical tool for investigation.

References

- 1. This compound | 3469-78-1 | Benchchem [benchchem.com]

- 2. This compound disodium | HSP | TargetMol [targetmol.com]

- 3. binding constant kd: Topics by Science.gov [science.gov]

- 4. Item - Relative average IC-50 values (N = 4, p < 0.05) for AMP-001, AMP-002, AMP-003 in various cancer cells alone or in combination with doxorubicin or with paclitaxel. TNBC cells: MDA-MB-231, 4T1, Breast cancer cells: MCF-7, Gastric cancer cells: MGC-803, SGC-7901, Lung cancer cells: A549, Normal breast epithelial cells: MCF-10A, & induced pluripotent stem cells (iPSC cardiomyocytes). Cells were subjected to 0.1 μM â100 μM dose to calculate IC-50 values using MTT assays. - Public Library of Science - Figshare [plos.figshare.com]

- 5. researchgate.net [researchgate.net]

- 6. ic50 values calculated: Topics by Science.gov [science.gov]

- 7. FTIR Analysis of Proteins and Protein–Membrane Interactions | Springer Nature Experiments [experiments.springernature.com]

- 8. academic.oup.com [academic.oup.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

An In-depth Technical Guide to Adenosine 5'-(β,γ-methylenetriphosphate) (AMP-PCP): Structure, Function, and Experimental Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adenosine 5'-(β,γ-methylenetriphosphate) (AMP-PCP) is a non-hydrolyzable analog of adenosine triphosphate (ATP) that has become an indispensable tool in biochemistry and molecular biology. By substituting the oxygen atom linking the β and γ phosphates of ATP with a methylene group, this compound can bind to ATP-binding sites in proteins without being broken down. This unique property allows researchers to "trap" enzymes and other proteins in their ATP-bound conformational state, providing a stable snapshot for structural and functional studies. This guide provides a comprehensive overview of the structure and function of this compound, detailed experimental protocols for its use, and quantitative data on its interactions with various protein systems.

Structure and Chemical Properties of this compound

This compound, also known by synonyms such as β,γ-Methylene ATP and adenylyl methylenediphosphate, possesses a molecular formula of C₁₁H₁₈N₅O₁₂P₃ and a molecular weight of approximately 505.21 g/mol .[1] The key structural feature of this compound is the replacement of the labile P-O-P bond between the β and γ phosphates of ATP with a stable P-C-P bond. This methylene bridge renders the terminal phosphate group resistant to cleavage by ATPases and other nucleotide-hydrolyzing enzymes.

The overall three-dimensional structure of this compound closely mimics that of ATP, allowing it to fit into the nucleotide-binding pockets of a wide range of proteins. The adenine and ribose moieties remain unchanged, preserving the specific interactions that mediate protein recognition of the adenosine nucleoside.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₈N₅O₁₂P₃ | [1] |

| Molecular Weight | ~505.21 g/mol | [1] |

| IUPAC Name | [[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]methylphosphonic acid | |

| Synonyms | β,γ-Methylene ATP, AMPPCP, Adenylyl methylenediphosphate | |

| Key Structural Feature | Methylene bridge between β and γ phosphates | [1] |

Function as a Non-Hydrolyzable ATP Analog

The primary function of this compound in a research context is to act as a competitive inhibitor and a stable analog of ATP. This allows for the study of ATP-dependent processes by locking proteins in an ATP-bound state. This "trapped" state is crucial for:

-

Structural Biology: Stabilizing protein conformations for techniques like X-ray crystallography and cryo-electron microscopy (cryo-EM) to elucidate the three-dimensional structure of the ATP-bound form.

-

Enzyme Kinetics: Investigating the mechanism of ATP-dependent enzymes by observing the effects of a bound, non-hydrolyzable nucleotide on enzyme activity and conformation.

-

Mechanistic Studies: Dissecting the individual steps of complex biochemical processes, such as the power stroke of motor proteins or the transport cycle of ion pumps, by pausing the cycle at the ATP-binding step.

Quantitative Data: Binding Affinities of this compound

The binding affinity of this compound to various proteins can be quantified by its dissociation constant (Kd) or inhibition constant (Ki). A lower value indicates a higher affinity. The following table summarizes known binding affinities of this compound to a selection of proteins.

Table 2: Binding Affinities of this compound to Various Proteins

| Protein | Organism | Method | Binding Constant (Kd/Ki) | Reference |

| Hsp90 | Not Specified | Not Specified | 3.8 µM (Kd) | |

| p38 MAPKα | Human | Isothermal Titration Calorimetry | Not explicitly stated in text, derived from titration curve | [2] |

| Glutamine Synthetase | Bacillus subtilis | Isothermal Titration Calorimetry | 667 ± 21 µM (Kd) | [3] |

| Kinesin Motor Proteins | Not Specified | Microtubule Binding Assay | Varies with specific kinesin and conditions | [4] |

| ABC Transporters | Various | Not Specified | Binds but can be hydrolyzed in highly active transporters | [1] |

Experimental Protocols

Isothermal Titration Calorimetry (ITC) for Measuring this compound Binding to p38 MAPKα

This protocol is adapted from the study of this compound binding to p38 MAP kinase α.[2]

Objective: To determine the thermodynamic parameters (Kd, ΔH, ΔS) of this compound binding to p38 MAPKα.

Materials:

-

Purified, activated p38 MAPKα protein

-

This compound solution of known concentration

-

ITC instrument (e.g., MicroCal ITC200)

-

Dialysis buffer (ensure identical buffer for protein and ligand)

-

Hamilton syringe for loading

Methodology:

-

Sample Preparation:

-

Dialyze the purified p38 MAPKα protein extensively against the ITC buffer to ensure buffer matching.

-

Prepare a concentrated solution of this compound in the same dialysis buffer.

-

Degas both the protein and this compound solutions immediately before the experiment to prevent bubble formation.

-

Accurately determine the concentrations of both the protein and this compound solutions.

-

-

ITC Instrument Setup:

-

Set the experimental temperature (e.g., 27 °C).

-

Thoroughly clean the sample and reference cells with the ITC buffer.

-

Fill the reference cell with the ITC buffer.

-

Load the p38 MAPKα solution (e.g., 75 µM) into the sample cell.

-

Load the this compound solution (e.g., 1.58 mM) into the injection syringe.

-

-

Titration:

-

Perform an initial small injection (e.g., 0.5 µL) to account for diffusion from the syringe tip; this data point is typically discarded during analysis.

-

Carry out a series of injections (e.g., 19 injections of 8 µL each) of the this compound solution into the protein solution.

-

Allow sufficient time between injections for the system to return to thermal equilibrium.

-

-

Data Analysis:

-

Integrate the heat change for each injection.

-

Plot the integrated heat change per mole of injectant against the molar ratio of this compound to p38 MAPKα.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

-

Kinesin-Microtubule Co-sedimentation Assay with this compound

This protocol is a generalized procedure based on standard microtubule binding assays for kinesin motor proteins.[4][5]

Objective: To determine the binding affinity of a kinesin motor protein to microtubules in the presence of this compound, which mimics the strong binding, ATP-bound state.

Materials:

-

Purified kinesin motor protein

-

Purified tubulin

-

GTP solution

-

Taxol (paclitaxel) solution

-

This compound solution

-

General tubulin buffer (e.g., BRB80 with MgCl₂ and EGTA)

-

Cushion buffer (e.g., general tubulin buffer with glycerol)

-

Ultracentrifuge with a suitable rotor

-

SDS-PAGE equipment and reagents

-

Densitometer for gel analysis

Methodology:

-

Microtubule Polymerization:

-

Polymerize tubulin in the presence of GTP and stabilize the resulting microtubules with taxol.

-

-

Binding Reaction:

-

In a series of microcentrifuge tubes, set up reactions containing a fixed concentration of microtubules and varying concentrations of the kinesin motor protein.

-

Add this compound to a final concentration that promotes strong binding (typically in the millimolar range).

-

Incubate the reactions at room temperature to allow binding to reach equilibrium.

-

-

Co-sedimentation:

-

Carefully layer each reaction mixture onto a cushion buffer in an ultracentrifuge tube.

-

Centrifuge at high speed (e.g., 100,000 x g) to pellet the microtubules and any bound kinesin.

-

-

Analysis:

-

Carefully separate the supernatant (containing unbound kinesin) from the pellet (containing microtubules and bound kinesin).

-

Resuspend the pellet in a volume equal to the supernatant.

-

Analyze equal volumes of the supernatant and pellet fractions by SDS-PAGE.

-

Stain the gel (e.g., with Coomassie Brilliant Blue) and quantify the amount of kinesin in the supernatant and pellet fractions using densitometry.

-

-

Data Interpretation:

-

Plot the concentration of bound kinesin versus the concentration of free kinesin.

-

Fit the data to a binding isotherm to determine the dissociation constant (Kd).

-

Visualizing Molecular Mechanisms with this compound

The Kinesin-1 ATPase Cycle

This compound is instrumental in dissecting the mechanochemical cycle of kinesin motor proteins. Kinesin-1, a processive motor, "walks" along microtubules by coupling ATP hydrolysis in its two motor domains (heads) to conformational changes. This compound traps the kinesin head in a state that is tightly bound to the microtubule, mimicking the ATP-bound state just before hydrolysis.

Experimental Workflow for Investigating ABC Transporter Mechanism

ATP-binding cassette (ABC) transporters utilize the energy of ATP hydrolysis to move substrates across cellular membranes. This compound can be used to stabilize the nucleotide-bound state of these transporters, facilitating structural and functional studies of the transport cycle.

Conclusion

This compound remains a cornerstone tool for researchers investigating the myriad of cellular processes powered by ATP. Its ability to mimic the ATP-bound state without undergoing hydrolysis provides a unique window into the conformational dynamics and mechanisms of ATP-dependent proteins. The experimental approaches detailed in this guide, from quantitative binding assays to the study of complex molecular machines, highlight the versatility and continued importance of this compound in modern biochemical and biophysical research. As new ATP-dependent pathways and drug targets are discovered, the application of this classic ATP analog will undoubtedly continue to expand, yielding further insights into the fundamental workings of the cell.

References

Unlocking Enzyme Mechanisms: An In-depth Technical Guide to AMP-PCP in Enzyme Inhibition

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Adenosine 5'-(β,γ-methylenetriphosphate), commonly known as AMP-PCP, is a non-hydrolyzable analog of adenosine triphosphate (ATP) that serves as an indispensable tool in the study of ATP-dependent enzymes. By mimicking the structure of ATP, this compound competitively binds to the active sites of enzymes such as ATPases and kinases without undergoing cleavage of the terminal phosphate bond. This unique property effectively traps the enzyme in a pre-hydrolysis, substrate-bound conformation, providing a static snapshot of a crucial step in the enzymatic cycle. This technical guide delves into the core principles of this compound-mediated enzyme inhibition, presenting quantitative data, detailed experimental protocols, and visual representations of key concepts to empower researchers in their exploration of enzyme kinetics, structural biology, and drug discovery.

Core Principles of this compound in Enzyme Inhibition

This compound's utility stems from a critical structural modification: the replacement of the oxygen atom bridging the β and γ phosphates of ATP with a methylene (-CH2-) group. This substitution creates a stable phosphonate bond that is resistant to enzymatic hydrolysis.[1] Consequently, this compound acts as a potent competitive inhibitor for a wide array of ATP-utilizing enzymes.

The primary mechanism of action is competitive inhibition, where this compound directly competes with the natural substrate, ATP, for binding to the enzyme's active site.[2] This binding event locks the enzyme in a state that mimics the initial ATP-bound complex, thereby preventing the conformational changes and catalytic steps that are dependent on ATP hydrolysis.[3] This "frozen" state is invaluable for a range of biochemical and biophysical studies.

Quantitative Data on this compound-Enzyme Interactions

The inhibitory potency of this compound is quantified by parameters such as the inhibition constant (Ki), the dissociation constant (Kd), and the half-maximal inhibitory concentration (IC50). These values are enzyme-specific and provide a measure of the affinity of this compound for the target enzyme. Below are some reported values for various enzymes.

| Enzyme | Parameter | Value (µM) | Method |

| Hsp90 (N-terminal domain) | Kd | 3.8 | Not Specified |

| Glutamine Synthetase | Kd | 667 | Isothermal Titration Calorimetry (ITC)[4] |

| p38 MAPKa | Ki | 187.4 | Lineweaver-Burk Analysis |

Note: The distinction between Ki, Kd, and IC50 is crucial. Kd reflects the equilibrium dissociation of the enzyme-inhibitor complex, Ki is the inhibition constant for an inhibitor, and IC50 is the concentration of an inhibitor that reduces enzyme activity by 50% under specific experimental conditions. The relationship between IC50 and Ki can be influenced by the concentration of the substrate (ATP) and the enzyme's Km for that substrate.[5]

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of this compound's effects on enzyme function. The following sections outline key experimental protocols.

Enzyme Kinetics Assay: Determining Inhibition Type and Ki

This protocol describes a general approach to determine the mode of inhibition and the inhibition constant (Ki) of this compound using spectrophotometric assays and Lineweaver-Burk plot analysis.

Materials:

-

Purified enzyme of interest

-

This compound

-

ATP (substrate)

-

Enzyme-specific substrate (if the reaction produces a chromogenic or fluorogenic product)

-

Assay buffer (optimized for the specific enzyme)

-

Spectrophotometer or microplate reader

Procedure:

-

Enzyme Activity Assay: Establish a standard curve for the product of the enzymatic reaction. Determine the optimal enzyme concentration that yields a linear reaction rate over a defined time period.

-

Varying Substrate Concentration: In the absence of this compound, measure the initial reaction velocity at various ATP concentrations.

-

Inhibition Studies: Repeat the measurements from step 2 in the presence of several fixed concentrations of this compound.

-

Data Analysis:

-

Plot the initial velocity (v) against the substrate concentration ([S]) for each inhibitor concentration.

-

Transform the data into a Lineweaver-Burk plot (1/v vs. 1/[S]).[3]

-

Analyze the resulting plots. For competitive inhibition, the lines will intersect on the y-axis, indicating that Vmax is unchanged while the apparent Km increases with inhibitor concentration.[2]

-

The Ki can be determined from a secondary plot of the slope of the Lineweaver-Burk lines versus the inhibitor concentration.[6]

-

Isothermal Titration Calorimetry (ITC): Measuring Binding Affinity

ITC directly measures the heat changes associated with molecular interactions, providing a complete thermodynamic profile of the binding event, including the dissociation constant (Kd), enthalpy (ΔH), and entropy (ΔS).[7][8]

Materials:

-

Isothermal Titration Calorimeter

-

Purified enzyme

-

This compound

-

Dialysis buffer

Procedure:

-

Sample Preparation: Dialyze both the enzyme and this compound extensively against the same buffer to minimize heat of dilution effects.

-

ITC Experiment:

-

Load the enzyme solution into the sample cell of the calorimeter.

-

Load the this compound solution into the injection syringe.

-

Perform a series of injections of this compound into the enzyme solution while monitoring the heat changes.

-

-

Data Analysis:

-

Integrate the heat pulses to obtain the heat change per injection.

-

Fit the data to a suitable binding model (e.g., one-site binding model) to determine the Kd, stoichiometry (n), and ΔH.[9]

-

X-ray Crystallography: Visualizing the Enzyme-Inhibitor Complex

X-ray crystallography provides high-resolution structural information of the enzyme in complex with this compound, revealing the precise binding mode and any conformational changes induced by the inhibitor.

Materials:

-

Highly purified and concentrated enzyme

-

This compound

-

Crystallization screens and reagents

-

X-ray diffraction equipment

Procedure:

-

Co-crystallization: Mix the purified enzyme with a molar excess of this compound and set up crystallization trials using various precipitants and conditions.

-

Crystal Soaking: Alternatively, grow crystals of the apo-enzyme first and then soak them in a solution containing this compound.

-

Data Collection: Mount a suitable crystal and collect X-ray diffraction data.

-

Structure Determination: Process the diffraction data and solve the crystal structure to visualize the electron density corresponding to this compound in the enzyme's active site.[10]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to this compound's mechanism and its application in experimental settings.

Caption: Simplified workflow of a typical ATP-dependent enzymatic reaction.

Caption: Mechanism of competitive inhibition by this compound.

Caption: A typical experimental workflow for studying enzyme inhibition by this compound.

Applications in Research and Drug Development

The ability of this compound to stabilize the pre-hydrolysis state of ATP-dependent enzymes has profound implications across various research fields.

-

Structural Biology: this compound has been instrumental in obtaining high-resolution crystal structures of numerous enzymes, including ATPases and kinases, in their ATP-bound conformation. These structures provide invaluable insights into the catalytic mechanism, substrate recognition, and conformational changes that occur during the enzymatic cycle.

-

Enzyme Kinetics and Mechanism: By acting as a competitive inhibitor, this compound allows for the detailed kinetic characterization of ATP-dependent enzymes. It helps in elucidating the role of ATP binding versus hydrolysis in the overall reaction mechanism.

-

Drug Discovery: this compound can be used in high-throughput screening assays to identify and characterize novel enzyme inhibitors. By competing with a fluorescently labeled this compound analog, for instance, one can screen for compounds that bind to the ATP-binding site.

-

Dissecting Signaling Pathways: In complex cellular signaling cascades, many steps are regulated by ATP-dependent kinases and ATPases. This compound can be used in cellular or reconstituted systems to block specific ATP-dependent steps, thereby helping to elucidate the functional role of individual enzymes within the pathway. For example, studies on motor proteins like myosin and kinesin have utilized non-hydrolyzable ATP analogs to dissect the steps of their mechanochemical cycles.[11][12] While direct studies using this compound to dissect Ras or G-protein coupled receptor signaling are less common, the principles can be applied to any pathway involving ATP hydrolysis.[13][14]

Conclusion

This compound remains a cornerstone tool for researchers investigating the vast and complex world of ATP-dependent enzymes. Its ability to act as a stable mimic of the enzyme-ATP complex provides a unique window into the fundamental mechanisms of catalysis and regulation. The quantitative data, detailed protocols, and conceptual diagrams presented in this guide are intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize this compound in their endeavors to unravel the intricacies of enzyme function and to develop novel therapeutic interventions.

References

- 1. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]

- 2. researchgate.net [researchgate.net]

- 3. Lineweaver–Burk plot - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. shop.carnabio.com [shop.carnabio.com]

- 6. researchgate.net [researchgate.net]

- 7. news-medical.net [news-medical.net]

- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 9. chemrxiv.org [chemrxiv.org]

- 10. phys.libretexts.org [phys.libretexts.org]

- 11. A myosin II ATPase inhibitor reduces force production, glucose transport, and phosphorylation of AMPK and TBC1D1 in electrically stimulated rat skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A myosin II ATPase inhibitor reduces force production, glucose transport, and phosphorylation of AMPK and TBC1D1 in electrically stimulated rat skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cyclic AMP-dependent and Epac-mediated activation of R-Ras by G protein-coupled receptors leads to phospholipase D stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Dissecting G protein-coupled receptor signaling pathways with membrane-permeable blocking peptides. Endogenous 5-HT(2C) receptors in choroid plexus epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Insider's Guide to AMP-PCP: A Non-Hydrolyzable ATP Analog for Probing ATP-Dependent Enzymes

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Adenosine 5'-(β,γ-methylenetriphosphate), commonly known as AMP-PCP, is a powerful molecular tool indispensable for the study of ATP-dependent enzymes. As a non-hydrolyzable analog of adenosine triphosphate (ATP), this compound competitively binds to the ATP-binding sites of enzymes without being cleaved. This unique property allows researchers to "trap" enzymes in an ATP-bound conformational state, providing a static snapshot of a dynamic process. This guide offers a comprehensive overview of this compound, including its mechanism of action, applications in various experimental techniques, detailed experimental protocols, and a summary of quantitative binding data. Furthermore, it provides visual representations of key signaling pathways and experimental workflows to facilitate a deeper understanding of its utility in research and drug development.

Core Concepts: The Mechanism of this compound Action

This compound mimics the structure of ATP, enabling it to fit into the nucleotide-binding pocket of ATP-dependent enzymes. The key difference lies in the triphosphate chain: in this compound, a methylene group (-CH2-) replaces the oxygen atom linking the β and γ phosphates.[1] This phosphonate bond is resistant to enzymatic hydrolysis, effectively "locking" the enzyme in a pre-hydrolysis state.[1] This stabilization of a specific conformational state is invaluable for a variety of biochemical and structural studies.[2]

By competitively inhibiting the binding of ATP, this compound allows researchers to dissect the roles of ATP binding and hydrolysis in the catalytic cycle of an enzyme.[3] This is crucial for understanding the mechanics of molecular motors, the regulation of signaling cascades, and the transport of molecules across cellular membranes.

Applications in Research and Drug Development

The ability of this compound to stabilize ATP-bound states has made it a cornerstone in several key research areas:

-

Structural Biology (X-ray Crystallography and Cryo-EM): this compound is instrumental in obtaining high-resolution structures of ATP-dependent enzymes. By trapping the enzyme in a single, stable conformation, it facilitates the growth of well-ordered crystals for X-ray diffraction and provides a homogenous sample for cryo-electron microscopy.[2][4] This has been successfully applied to enzymes like the SERCA Ca2+-ATPase.[2]

-

Enzyme Kinetics: In kinetic studies, this compound is used as a competitive inhibitor to determine the Michaelis-Menten constants of ATP-dependent enzymes.[5] By analyzing the effect of this compound on the reaction rate at various substrate concentrations, researchers can elucidate the enzyme's affinity for ATP and the mechanism of inhibition.

-

Biophysical Studies: Techniques like isothermal titration calorimetry (ITC) and filter binding assays can be used with this compound to quantify its binding affinity (dissociation constant, Kd) to a target enzyme.[6][7] This provides crucial thermodynamic data about the enzyme-ligand interaction.

-

Drug Discovery: Understanding the structure of the ATP-binding pocket, often revealed through studies with this compound, is fundamental for the rational design of small molecule inhibitors that can target these enzymes for therapeutic purposes.[8] Many ATP-dependent enzymes, such as kinases and ABC transporters, are important drug targets in diseases like cancer.[6][8]

Quantitative Data: Binding Affinities and Inhibition Constants

The interaction of this compound and its close analog AMP-PNP with various ATP-dependent enzymes has been quantified, providing valuable insights into their binding characteristics. The following tables summarize key binding and inhibition constants.

| Enzyme Family | Specific Enzyme | Ligand | Kd (μM) | Method | Organism/System |

| Chaperones | Heat Shock Protein 90 (Hsp90) | This compound | 3.8 | Not Specified | Not Specified |

| ATPases | (Na+ + K+)-dependent ATPase | AMP-PNP | 4.2 (no Mg2+) | Centrifugation | Canine Kidney |

| (Na+ + K+)-dependent ATPase | AMP-PNP | 2.2 (50 μM Mg2+) | Centrifugation | Canine Kidney | |

| Kinases | p38 MAP Kinase α | This compound | Not Determined | ITC | Human |

| Synthases | Glutamine Synthetase | This compound | 667 ± 21 | ITC | Bacillus subtilis |

Table 1: Dissociation Constants (Kd) of this compound and AMP-PNP with Various Enzymes.

| Enzyme Family | Specific Enzyme | Ligand | Ki (μM) | Inhibition Type | Organism/System |

| Helicases | DNA Helicase II | Mitoxantrone | ~1 | Not Specified | Escherichia coli |

| Myosins | Cardiac Myosin | Purine Disulfide Analog of ATP | 130 | Site-specific | Bovine Heart |

Table 2: Inhibition Constants (Ki) for Inhibitors of ATP-Dependent Enzymes.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound.

X-ray Crystallography of an ATPase with this compound

This protocol is adapted from studies on the SERCA Ca2+-ATPase.[2]

-

Protein Purification and Solubilization:

-

Start with purified membrane vesicles containing the ATPase of interest.

-

Solubilize the ATPase in a buffer containing a suitable detergent (e.g., 22.3 mg/ml octaethylene glycol monododecyl ether, C12E8). The solubilization buffer should be optimized for protein stability and typically includes:

-

94.6 mM MOPS/KOH pH 6.8

-

80 mM KCl

-

20% glycerol

-

2.5 mM MgCl2

-

0.88 mM this compound

-

8.87 mM CaCl2

-

-

-

Crystallization:

-

Mix the solubilized protein (e.g., 10 mg/ml) with an equal volume of crystallization buffer. A typical crystallization buffer may contain:

-

28% polyethylene glycol 2000 monomethyl ether

-

10% glycerol

-

100 mM NaCl

-

3% tert-butanol

-

-

Incubate the mixture at a controlled temperature (e.g., 19°C) and monitor for crystal growth over several days.

-

-

Data Collection and Structure Determination:

-

Harvest the crystals and flash-cool them in liquid nitrogen.

-

Collect X-ray diffraction data using a synchrotron or in-house X-ray source.

-

Process the diffraction data and solve the structure using molecular replacement or other phasing methods.

-

Refine the atomic model against the experimental data.

-

Enzyme Kinetics: Determining Competitive Inhibition by this compound

This protocol describes a general method for studying the inhibitory effect of this compound on an ATPase using a colorimetric assay that detects inorganic phosphate (Pi).

-

Assay Setup:

-

Prepare a reaction buffer suitable for the enzyme of interest (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM DTT).

-

Set up a series of reactions in a 96-well plate. Each reaction should contain:

-

A fixed concentration of the enzyme.

-

Varying concentrations of ATP (the substrate).

-

A fixed concentration of this compound (the inhibitor). Include a control series with no this compound.

-

-

Pre-incubate the enzyme with this compound for a short period (e.g., 5-10 minutes) at the desired temperature before adding ATP to start the reaction.

-

-

Enzymatic Reaction and Detection:

-

Initiate the reaction by adding ATP.

-

Incubate for a fixed time during which the reaction rate is linear.

-

Stop the reaction by adding a reagent that both halts enzymatic activity and allows for the detection of Pi (e.g., a malachite green-based reagent).[9]

-

Measure the absorbance at the appropriate wavelength (e.g., 620 nm for malachite green).[9]

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of Pi to convert absorbance values to the amount of product formed.

-

Calculate the initial reaction velocity (v) for each ATP and this compound concentration.

-

Plot 1/v versus 1/[ATP] (Lineweaver-Burk plot) for both the inhibited and uninhibited reactions.

-

For competitive inhibition, the lines will intersect on the y-axis (Vmax is unchanged), but the x-intercept will differ. The apparent Km will be higher in the presence of this compound.[5]

-

The inhibition constant (Ki) can be calculated from the change in the apparent Km.

-

Isothermal Titration Calorimetry (ITC) for Measuring Binding Affinity

This protocol outlines the steps for determining the dissociation constant (Kd) of this compound for an enzyme using ITC.[6]

-

Sample Preparation:

-

Dialyze both the protein and this compound extensively against the same buffer to minimize heats of dilution. A typical buffer might be 20 mM HEPES pH 7.5, 150 mM NaCl, 5 mM MgCl2.

-

Degas both solutions immediately before the experiment to prevent air bubbles.

-

Accurately determine the concentrations of the protein and this compound.

-

-

ITC Experiment:

-

Load the protein solution (e.g., 10-50 µM) into the sample cell of the calorimeter.

-

Load the this compound solution (typically 10-20 times the protein concentration) into the injection syringe.

-

Set the experimental temperature and perform a series of injections of this compound into the protein solution, allowing the system to reach equilibrium between each injection.

-

-

Data Analysis:

-

Integrate the heat changes associated with each injection to generate a binding isotherm.

-

Fit the binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the stoichiometry (n), binding enthalpy (ΔH), and the association constant (Ka).

-

The dissociation constant (Kd) is the reciprocal of the association constant (Kd = 1/Ka).

-

Visualizing the Role of this compound: Pathways and Workflows

Graphviz diagrams are provided to illustrate key concepts and workflows related to the use of this compound.

Conclusion

This compound remains an unparalleled tool for the study of ATP-dependent enzymes. Its ability to act as a stable mimic of ATP allows for the detailed investigation of enzyme structure, function, and kinetics. For researchers in basic science and drug development, a thorough understanding of how to effectively utilize this compound is essential for advancing our knowledge of fundamental biological processes and for the development of novel therapeutics targeting ATP-dependent enzymes. This guide provides a foundational resource to aid in the design and execution of experiments leveraging the unique properties of this powerful ATP analog.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Regulation of CFTR Cl− channel gating by ATP binding and hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The gating of the CFTR channel - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cbgp.upm.es [cbgp.upm.es]

- 7. Read Lab: Researching Trypanosoma brucei | Protocols | Filter Binding Assay [acsu.buffalo.edu]

- 8. Modulators of actin-myosin dissociation: basis for muscle type functional differences during fatigue - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ATP and AMP mutually influence their interaction with the ATP-binding cassette (ABC) adenylate kinase cystic fibrosis transmembrane conductance regulator (CFTR) at separate binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of AMP-PCP in Trapping the Pre-Hydrolysis State of ATP-Binding Proteins: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine triphosphate (ATP) hydrolysis is the universal energy currency driving a vast array of cellular processes, from DNA replication and muscle contraction to signal transduction and molecular transport. The proteins that harness this energy, known as ATPases, cycle through a series of conformational states: substrate binding, hydrolysis, and product release. The ATP-bound, pre-hydrolysis state is a critical, often transient, intermediate that dictates the subsequent steps of the enzymatic cycle. Understanding the structure and dynamics of this state is paramount for elucidating protein function and for designing targeted therapeutics.

Due to its transient nature, capturing the pre-hydrolysis state for detailed study presents a significant experimental challenge. This guide focuses on a vital tool used to overcome this hurdle: Adenosine 5'-(β,γ-methylene)triphosphate (AMP-PCP) , a non-hydrolyzable ATP analog that effectively "freezes" ATP-binding proteins in this crucial initial conformation.

Mechanism of Action: A Stable Mimic

This compound's utility lies in its structural similarity to ATP, combined with a key chemical modification that confers resistance to enzymatic cleavage.

-

Structural Mimicry: The three-dimensional shape of this compound, including its adenine base, ribose sugar, and triphosphate chain, closely resembles that of ATP.[1] This allows it to fit into the nucleotide-binding pockets of a wide range of ATPases and other ATP-binding proteins.[1]

-

Resistance to Hydrolysis: The defining feature of this compound is the replacement of the oxygen atom bridging the β and γ phosphates with a methylene group (-CH₂-).[1] This creates a stable phosphorus-carbon bond (P-C-P) that is not susceptible to enzymatic hydrolysis, unlike the labile phosphoanhydride bond (P-O-P) in ATP.

By binding to the active site without being consumed, this compound locks the protein in a conformation that is functionally equivalent to the ATP-bound, pre-hydrolysis state. This allows researchers to stabilize and study a fleeting moment in the enzyme's catalytic cycle.[1] For instance, in studies of DnaB helicase, this compound has been shown to effectively stabilize the ATP-bound pre-hydrolysis state, enabling detailed structural and dynamic analysis.[1][2]

Applications in Research

The ability of this compound to trap the pre-hydrolysis state makes it an indispensable tool in structural biology and biochemistry.

-

Structural Biology (X-ray Crystallography & Cryo-EM): this compound is instrumental in determining the high-resolution three-dimensional structures of ATP-binding proteins in their active, substrate-bound conformation. By co-crystallizing a protein with this compound or preparing cryo-electron microscopy (cryo-EM) samples in its presence, researchers can capture a static snapshot of the pre-hydrolysis state. This has provided profound insights into the mechanisms of enzymes like the SERCA Ca²⁺-ATPase, where this compound has been used to stabilize and visualize the ATP-bound form.[3][4][5]

-

Biochemical and Kinetic Assays: In functional assays, this compound serves as a classic competitive inhibitor.[6][7] By competing with ATP for the same binding site, it can be used to demonstrate that ATP binding, and more specifically its subsequent hydrolysis, is required for a particular enzymatic function or conformational change.[8]

-

Elucidating Mechanochemical Cycles: For molecular motors and helicases, which convert the chemical energy of ATP hydrolysis into mechanical work, understanding each step of the cycle is crucial.[9] this compound allows for the isolation and study of the initial ATP-binding step, helping to dissect how this event primes the motor for subsequent conformational changes and force generation. Studies on the DnaB helicase, for example, use this compound to arrest the system in a pre-translocation state for analysis with techniques like solid-state NMR.[2][10]

Quantitative Data Summary

The binding affinity and effective concentrations of this compound can vary significantly between different protein systems. The following table summarizes key quantitative data from cited literature.

| Protein/System | Parameter | Value | Reference |

| DnaB Helicase | Binding Affinity (Kd) vs. ssDNA | Weaker than ADP:AlF₄⁻ | [2] |

| Sarcoplasmic Reticulum Ca²⁺-ATPase (SERCA) | Concentration Used | 0.88 mM | [4] |

| Ryanodine Receptor | Inhibition of [³H]-ryanodine binding | nM to mM range | [8] |

Key Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound in research. Below are outlines for common experimental protocols.

X-ray Crystallography for Structure Determination

This technique is used to determine the precise atomic 3D structure of a protein-ligand complex from a well-ordered crystal.

Methodology:

-

Protein Expression and Purification: The target ATPase is overexpressed and purified to high homogeneity (>95%).

-

Complex Formation: The purified protein is incubated with a molar excess of this compound and MgCl₂. The concentration of this compound typically ranges from 1-5 mM.

-

Crystallization: The protein-AMP-PCP complex is subjected to high-throughput screening of various crystallization conditions (e.g., different precipitants, pH, salts, and temperatures) using techniques like vapor diffusion.

-

Data Collection: A single, well-diffracting crystal is cryo-cooled and mounted in an X-ray beamline, often at a synchrotron source. A complete diffraction dataset is collected as the crystal is rotated.[11]

-

Structure Solution and Refinement: The diffraction data are processed to generate an electron density map. An atomic model of the protein-AMP-PCP complex is then built into this map and computationally refined to achieve the best fit with the experimental data.

Single-Particle Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM allows for the structural determination of protein complexes in a near-native, vitrified state, and is particularly powerful for large or flexible macromolecules that are difficult to crystallize.

Methodology:

-

Protein and Complex Preparation: As with crystallography, a highly pure sample of the target protein is prepared and incubated with this compound and Mg²⁺.

-